N-quinolin-8-ylundecanamide N-quinolin-8-ylundecanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1209208
InChI: InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-15-19(23)22-18-14-10-12-17-13-11-16-21-20(17)18/h10-14,16H,2-9,15H2,1H3,(H,22,23)
SMILES: CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2
Molecular Formula: C20H28N2O
Molecular Weight: 312.4g/mol

N-quinolin-8-ylundecanamide

CAS No.:

Cat. No.: VC1209208

Molecular Formula: C20H28N2O

Molecular Weight: 312.4g/mol

* For research use only. Not for human or veterinary use.

N-quinolin-8-ylundecanamide -

Specification

Molecular Formula C20H28N2O
Molecular Weight 312.4g/mol
IUPAC Name N-quinolin-8-ylundecanamide
Standard InChI InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-15-19(23)22-18-14-10-12-17-13-11-16-21-20(17)18/h10-14,16H,2-9,15H2,1H3,(H,22,23)
Standard InChI Key USAXVAJAGRDQNT-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2
Canonical SMILES CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2

Introduction

Structure and Chemical Properties

Molecular Structure

N-quinolin-8-ylundecanamide consists of an 8-aminoquinoline core with an undecanamide substituent attached to the amino group at position 8. The compound belongs to the broader class of quinoline derivatives and specifically to N-substituted 8-aminoquinolines . Its structure can be broken down into two key components:

  • The quinolin-8-yl group: A bicyclic aromatic structure comprising a benzene ring fused with a pyridine ring, with the attachment point at position 8

  • The undecanamide group: An 11-carbon fatty acid amide chain attached to the quinoline nitrogen

Physicochemical Properties

While specific experimental data on N-quinolin-8-ylundecanamide is limited, its properties can be inferred based on its structure and similar compounds. The compound likely exhibits:

  • Moderate to low water solubility due to its long aliphatic chain

  • Good solubility in organic solvents such as dichloromethane, chloroform, and ethanol

  • Amphiphilic character due to its polar quinoline head group and nonpolar undecyl tail

  • Potential for metal chelation through the quinoline nitrogen atoms

Structural Comparison with Related Compounds

Table 1: Comparison of N-quinolin-8-ylundecanamide with Related Compounds

CompoundCore StructureSide ChainKey Differences
N-quinolin-8-ylundecanamideQuinolin-8-ylUndecanamideReference compound
8-Aminoquinoline derivativesQuinolin-8-ylVariousShorter or functionalized side chains
N-(2-(1H-indol-3-yl)ethyl)-quinolin-8-amineQuinolin-8-ylTryptamine-derivedContains indole moiety instead of aliphatic chain
1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl) ureaQuinolin-8-ylUrea-linked tryptamineContains urea linkage and indole moiety

Synthesis Approaches

Direct Acylation Method

The most straightforward approach would involve the direct acylation of 8-aminoquinoline with undecanoyl chloride or undecanoic acid:

  • Reaction of 8-aminoquinoline with undecanoyl chloride in the presence of a base (triethylamine or DIPEA)

  • Alternative coupling using undecanoic acid with coupling reagents such as DCC, EDC/HOBt, or HATU

Carbamate Intermediate Method

Based on the synthesis of related compounds, a trichloroethyl carbamate intermediate method could be employed:

  • Formation of 2,2,2-trichloroethyl quinolin-8-ylcarbamate using 2,2,2-trichloroethyl carbonochloridate

  • Subsequent reaction with an appropriate undecylamine derivative in the presence of a base such as DBU

Synthetic Challenges

The synthesis of N-quinolin-8-ylundecanamide may present several challenges:

  • Regioselectivity: Ensuring reaction occurs specifically at the 8-amino position

  • Potential side reactions due to the nucleophilic nitrogen in the quinoline ring

  • Purification challenges due to the amphiphilic nature of the product

Research Status and Future Directions

Current Research Limitations

Research on N-quinolin-8-ylundecanamide appears to be limited based on available literature. Key limitations include:

  • Lack of comprehensive physicochemical characterization data

  • Limited understanding of synthetic optimization

  • Minimal exploration of biological activities and structure-activity relationships

  • Absence of toxicological and pharmacokinetic profiles

Promising Research Directions

Several research directions could enhance our understanding of N-quinolin-8-ylundecanamide:

Structural Modifications

Table 2: Potential Structural Modifications and Expected Effects

ModificationDescriptionExpected Effect
Chain length variationShorter or longer aliphatic chainsAltered lipophilicity, membrane interaction
Functionalized chainsIntroduction of functional groups in the aliphatic chainModified reactivity, solubility, bioactivity
Quinoline substitutionAddition of functional groups to the quinoline ringAltered electronic properties, binding affinity
Linkage modificationReplacement of amide bond with other linkagesChanged stability, conformational flexibility

Biological Evaluation

Based on the properties of related compounds, biological evaluation of N-quinolin-8-ylundecanamide could focus on:

  • Antimicrobial activity, particularly against resistant pathogens

  • Anticancer potential through various mechanisms

  • Neuroprotective effects through metal chelation

  • Anti-inflammatory and immunomodulatory properties

Material Science Investigations

Future research could explore:

  • Self-assembly behavior and supramolecular structures

  • Metal complex formation and coordination chemistry

  • Surface-active properties and interfacial phenomena

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